3-(3,5-Dichlorophenoxy)propanoic acid
Overview
Description
3-(3,5-Dichlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of phenoxypropanoic acid and is characterized by the presence of two chlorine atoms attached to the phenyl ring. This compound is known for its applications in various fields, including agriculture and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenoxy)propanoic acid typically involves the reaction of 3,5-dichlorophenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted phenoxypropanoic acids.
Scientific Research Applications
3-(3,5-Dichlorophenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an active ingredient in pharmaceuticals.
Industry: It is used in the production of herbicides and other agrochemicals due to its ability to control the growth of unwanted plants.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propanoic acid: Another phenoxypropanoic acid derivative with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structure but different functional groups.
2-Methyl-4-chlorophenoxyacetic acid: A related compound with a methyl group instead of chlorine atoms.
Uniqueness
3-(3,5-Dichlorophenoxy)propanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural difference can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(3,5-dichlorophenoxy)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXNBTVQFJREHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938118-64-0 | |
Record name | 3-(3,5-dichlorophenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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